molecular formula C21H27N3O5S B2858049 3-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 899967-07-8

3-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2858049
CAS RN: 899967-07-8
M. Wt: 433.52
InChI Key: LNZLHTBLCDXRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a chemical compound with the molecular formula C21H27N3O3 . It has an average mass of 369.457 Da and a monoisotopic mass of 369.205231 Da . This compound is not intended for human or veterinary use but is available for research purposes.


Molecular Structure Analysis

The molecular structure of 3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide consists of a benzamide moiety linked to a piperazine ring via an ethyl chain . The benzamide and piperazine moieties each have a methoxyphenyl group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide include its molecular formula (C21H27N3O3), average mass (369.457 Da), and monoisotopic mass (369.205231 Da) .

Scientific Research Applications

Neuroprotective Agent

This compound has been studied for its potential neuroprotective effects. Research suggests that derivatives of this compound may protect against neurotoxicity induced by substances like aluminium, which is of particular interest in the study of Alzheimer’s disease . The compound’s ability to inhibit acetylcholinesterase and protect against oxidative damage makes it a promising candidate for further research in neurodegenerative disorders.

Antimicrobial Activity

Piperazine derivatives, including those related to our compound of interest, have shown significant antimicrobial properties . These compounds have been tested against various bacterial and fungal strains, indicating their potential as a new class of antimicrobials. Their efficacy in in vitro studies suggests they could be developed into treatments for infections resistant to current antibiotics.

Dopamine Receptor Ligand

Modifications of the compound have resulted in derivatives that act as high-affinity and selective ligands for dopamine D4 receptors . This application is crucial in the development of treatments for psychiatric disorders such as schizophrenia and bipolar disorder, where dopamine receptor modulation plays a key role.

Alzheimer’s Disease Research

The compound’s derivatives have been used to study Alzheimer’s disease, particularly for their acetylcholinesterase inhibitory activity . By increasing central cholinergic neurotransmission, these compounds could potentially alleviate symptoms associated with Alzheimer’s and other cognitive disorders.

Antioxidant Properties

The compound has been associated with antioxidant properties, helping to prevent lipid peroxidation and protein damage . This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress is a contributing factor to neuronal damage.

Pharmacokinetic Properties

In silico studies have supported the compound’s potential with adequate pharmacokinetic properties . This includes its absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for the development of any therapeutic agent.

properties

IUPAC Name

3-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-28-19-8-6-18(7-9-19)23-11-13-24(14-12-23)30(26,27)15-10-22-21(25)17-4-3-5-20(16-17)29-2/h3-9,16H,10-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZLHTBLCDXRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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